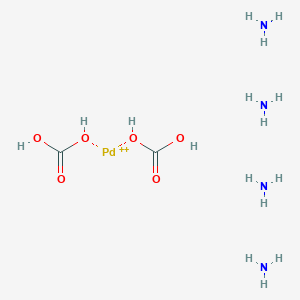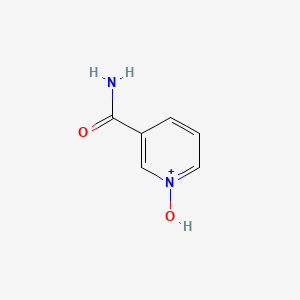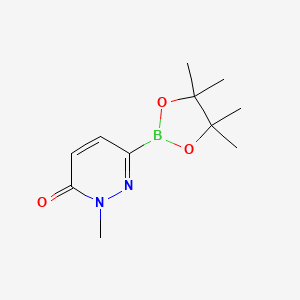
Tetraamminepalladium(II)hydrogencarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraamminepalladium(II)hydrogencarbonate is a coordination complex of palladium. It is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis. The compound has the empirical formula C2H14N4O6Pd and a molecular weight of 296.58 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraamminepalladium(II)hydrogencarbonate can be synthesized by reacting palladium(II) salts with ammonia and sodium bicarbonate. The reaction typically occurs in an aqueous solution, where palladium(II) ions coordinate with ammonia molecules to form the tetraammine complex. The addition of sodium bicarbonate results in the formation of the hydrogencarbonate anion, completing the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then isolated through filtration and drying .
Análisis De Reacciones Químicas
Types of Reactions: Tetraamminepalladium(II)hydrogencarbonate is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced back to palladium(0) under certain conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles.
Substitution: Various palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Tetraamminepalladium(II)hydrogencarbonate has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of Tetraamminepalladium(II)hydrogencarbonate involves the coordination of palladium with various ligands. The palladium center can facilitate the formation and breaking of chemical bonds, making it an effective catalyst. In biological systems, it can interact with DNA and proteins, potentially disrupting cellular processes .
Comparación Con Compuestos Similares
- Tetraamminepalladium(II)chloride
- Tetraamminepalladium(II)bromide
- Tetraammineplatinum(II)chloride
Comparison: Tetraamminepalladium(II)hydrogencarbonate is unique due to the presence of the hydrogencarbonate anion, which can influence its solubility and reactivity. Compared to its chloride and bromide counterparts, the hydrogencarbonate complex may exhibit different catalytic properties and stability under various conditions .
Propiedades
Fórmula molecular |
C2H16N4O6Pd+2 |
|---|---|
Peso molecular |
298.59 g/mol |
Nombre IUPAC |
azane;carbonic acid;palladium(2+) |
InChI |
InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2 |
Clave InChI |
QYYPTZGPXKUKRM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)
![3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B12512476.png)
![[1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate](/img/structure/B12512490.png)
![Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate](/img/structure/B12512493.png)

![N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B12512508.png)
![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B12512525.png)
![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine](/img/structure/B12512542.png)
![Dodecyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B12512546.png)
